molecular formula C7H18Cl2N2 B3071249 1,3,3-Trimethylpiperazine dihydrochloride CAS No. 100911-48-6

1,3,3-Trimethylpiperazine dihydrochloride

Cat. No. B3071249
CAS RN: 100911-48-6
M. Wt: 201.13
InChI Key: YFTRYOMGQYCFPH-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpiperazine dihydrochloride is a fine chemical that is used as a reagent and a specialty chemical . It can be used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The SMILES string representation is CN1CC(NCC1)©C.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The melting point is 290.00 °C .

Scientific Research Applications

Antimicrobial Activity

1,3,3-Trimethylpiperazine dihydrochloride has been explored for its potential in antimicrobial applications. For instance, its derivatives, when incorporated into chitosan, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes derivatives like methylpiperazine and dimethylpiperazine, particularly the di-quaternary trimethylpiperazine moiety, which significantly contributes to antibacterial efficacy (Másson et al., 2008).

Synthesis of Antimicrobial Agents

The compound has also been utilized in the synthesis of new antimicrobial agents. Research in this area includes the preparation of 1-hydroxypiperazine dihydrochloride and its application in developing pyridone carboxylic acid antibacterial agents. These agents have demonstrated potent antibacterial activity (Uno et al., 1989).

Applications in Organic Chemistry

In organic chemistry, trimethylpiperazine derivatives have been synthesized for various purposes, including as analogs of μ-opioid agonists. These derivatives, including the trimethylpiperazine structure, have been studied for their binding properties to μ-opioid receptors (Ballabio et al., 1997).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have been explored for their potential in drug development. This includes investigating their physicochemical properties, such as lipophilicity and dissociation constants, which are crucial in the design of pharmaceutical compounds (Marvanová et al., 2016).

Molecular Imprinting

The compound has been used in the field of molecular imprinting, a technique used to create template-shaped cavities in polymer matrices with memory of the template molecules. This application is significant in the development of selective and sensitive sensors or separation materials, particularly in illicit drug detection (Wright et al., 2023).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H302 - H317 - H319 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 .

properties

IUPAC Name

1,3,3-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)6-9(3)5-4-8-7;;/h8H,4-6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRYOMGQYCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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